molecular formula C11H13N5 B14357194 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline CAS No. 91477-50-8

4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline

Cat. No.: B14357194
CAS No.: 91477-50-8
M. Wt: 215.25 g/mol
InChI Key: OHGVDMDNMOBFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline is a complex organic compound featuring an imidazole ring, a hydrazine group, and a dimethylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the acylation of a formamidine followed by quaternization of the second nitrogen to form the 4-hydroxyimidazolium salt. This intermediate is then deprotonated to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The hydrazine group can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce various hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydrazine group can form covalent bonds with specific proteins, altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to interact with both metal ions and proteins makes it a versatile compound in scientific research.

Properties

CAS No.

91477-50-8

Molecular Formula

C11H13N5

Molecular Weight

215.25 g/mol

IUPAC Name

4-(1H-imidazol-2-yldiazenyl)-N,N-dimethylaniline

InChI

InChI=1S/C11H13N5/c1-16(2)10-5-3-9(4-6-10)14-15-11-12-7-8-13-11/h3-8H,1-2H3,(H,12,13)

InChI Key

OHGVDMDNMOBFFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=NC=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.